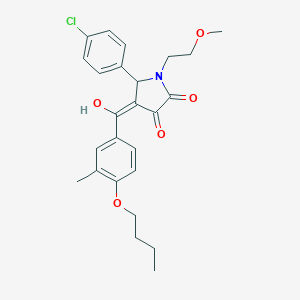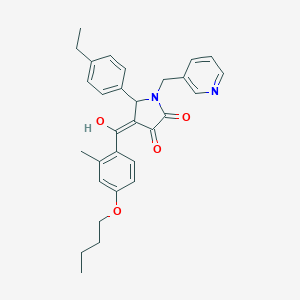![molecular formula C23H15ClFNO3 B266891 (4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5985-15-9](/img/structure/B266891.png)
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EF24 and has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
作用機序
EF24 induces apoptosis in cancer cells by activating the p53 pathway. The p53 protein is a tumor suppressor that plays a critical role in cell cycle regulation and DNA repair. When activated, p53 induces cell cycle arrest or apoptosis in response to DNA damage or other cellular stress. EF24 has been shown to activate p53 by inhibiting the activity of SIRT1, a protein that deacetylates and inactivates p53. In addition, EF24 has been shown to inhibit the NF-κB pathway by inhibiting the activity of IKKβ, a protein that activates NF-κB.
Biochemical and Physiological Effects:
EF24 has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic effects. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. EF24 also inhibits angiogenesis by inhibiting the activity of VEGF, a protein that promotes the formation of new blood vessels. In addition, EF24 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
EF24 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in cancer therapy. EF24 is also stable and can be stored for long periods of time. However, EF24 has some limitations for lab experiments. It is not water-soluble and requires the use of a solvent such as DMSO or ethanol. EF24 also has low bioavailability and may require the use of a drug delivery system to improve its efficacy.
将来の方向性
There are several future directions for the study of EF24. One direction is to develop more effective drug delivery systems to improve its bioavailability and efficacy. Another direction is to study the potential use of EF24 in combination with other anti-cancer agents to improve its therapeutic potential. In addition, the mechanism of action of EF24 needs to be further elucidated to understand its effects on different cellular pathways. Finally, the potential use of EF24 in other diseases such as inflammation and cardiovascular disease needs to be explored.
Conclusion:
In conclusion, EF24 is a chemical compound that has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. EF24 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EF24, including the development of more effective drug delivery systems, the study of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases.
合成法
The synthesis of EF24 involves the reaction of 1,3-diketone with substituted benzaldehyde in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to give the desired product. The yield of EF24 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
EF24 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. EF24 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, EF24 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
特性
CAS番号 |
5985-15-9 |
|---|---|
製品名 |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
分子式 |
C23H15ClFNO3 |
分子量 |
407.8 g/mol |
IUPAC名 |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClFNO3/c24-16-9-5-11-18(13-16)26-20(15-8-4-10-17(25)12-15)19(22(28)23(26)29)21(27)14-6-2-1-3-7-14/h1-13,20,27H/b21-19+ |
InChIキー |
GWLDMHGQQNVKIE-XUTLUUPISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
正規SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)

